molecular formula C16H19NO3S B2930801 (E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate CAS No. 2035021-88-4

(E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate

Cat. No. B2930801
CAS RN: 2035021-88-4
M. Wt: 305.39
InChI Key: DYIABBGYYZVXCX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thioester derivative of cinnamic acid, which is a well-known natural product that has been used for centuries in traditional medicine. (E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Scientific Research Applications

Molecular Structure and Solid-State Analysis

  • Research involving the molecular and solid-state structures of related compounds, such as methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, has been conducted to understand their formation and the influence of substituents on their properties. These studies involve X-ray diffraction, NMR, mass spectroscopy, and quantum chemical calculations, providing insights into the crystal packing and molecular interactions within these compounds (Tomaščiková et al., 2008).

Electrophilic and Nucleophilic Properties

  • Alpha-nitro ketones have been studied for their electrophilic and nucleophilic properties, leading to the synthesis of novel compounds. Such research helps in understanding the chemical behavior of compounds with similar functionalities, which could be crucial for designing drugs or materials with specific properties (Zhang, Tomizawa, & Casida, 2004).

Novel Synthesis Approaches

  • Novel synthesis routes for oxothiazolidine derivatives, including methods involving the reaction between thiocarbonohydrazides and dimethyl acetylene dicarboxylate, have been explored. These methodologies can offer insights into synthesizing compounds with similar structural elements, potentially leading to new materials or therapeutic agents (Hassan et al., 2012).

Antimicrobial Activity Studies

  • The synthesis and evaluation of certain compounds for antimicrobial activity highlight the potential of structurally related compounds in pharmaceutical applications. Such studies provide a foundation for further research into the antimicrobial properties of new synthetic compounds, including those with cinnamoylpyrrolidinyl thioacetate functionalities (Nasser et al., 2010).

properties

IUPAC Name

methyl 2-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-20-16(19)12-21-14-9-10-17(11-14)15(18)8-7-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIABBGYYZVXCX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate

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